molecular formula C17H20O8 B15234163 Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate

Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate

Cat. No.: B15234163
M. Wt: 352.3 g/mol
InChI Key: LGIHZWWYFNUUKK-YKDGJLSTSA-N
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Description

Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-yl)malonate is a malonate ester derivative characterized by a bicyclic [1,3]dioxino[5,4-D][1,3]dioxin scaffold substituted with a phenyl group at the 6-position. The compound features two ester groups (dimethyl) attached to the malonate core, which is fused to the bicyclic system. This structural complexity imparts unique steric and electronic properties, distinguishing it from simpler malonate derivatives.

Properties

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

IUPAC Name

dimethyl 2-[(4aS,8aR)-6-phenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-2-yl]propanedioate

InChI

InChI=1S/C17H20O8/c1-20-14(18)13(15(19)21-2)17-23-9-11-12(25-17)8-22-16(24-11)10-6-4-3-5-7-10/h3-7,11-13,16-17H,8-9H2,1-2H3/t11-,12+,16?,17?/m0/s1

InChI Key

LGIHZWWYFNUUKK-YKDGJLSTSA-N

Isomeric SMILES

COC(=O)C(C1OC[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC(=O)C(C1OCC2C(O1)COC(O2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydro-dioxino-dioxin ring system and the introduction of the malonate ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Structural Modifications

The compound undergoes several transformations to optimize its reactivity and biological activity:

  • Hydrolysis : Dimethyl esters are hydrolyzed to diacids using bases like potassium hydroxide. This reaction is critical for generating derivatives with enhanced solubility or bioavailability .

  • Base-Induced Transformations : The patent details reactions with inorganic bases (e.g., NaOH) to deprotect diol groups or modify ester functionalities. Conditions include 10–200°C and solvents like alcohols or esters .

  • Electrophilic Substitutions : The malonate ester’s alpha-carbon positions may undergo alkylation or acylation, though specific examples for this compound are not explicitly documented in the provided sources.

Modification Type Reaction Details Key Parameters References
HydrolysisKOH, aqueous conditionsHigh-temperature (reflux)
Base-Induced ChangesNaOH, K₂CO₃, reaction times 30 min–12 hoursSolvent: alcohols, esters

Critical Reaction Parameters

The patent provides detailed optimization data for key steps:

  • Solvent Selection : Amides (e.g., DMF) are preferred for cyclization due to their ability to stabilize reactive intermediates. Ester solvents (e.g., ethyl acetate) are used in hydrolysis .

  • Temperature and Time : Reactions typically occur at 20–150°C, with times ranging from 30 minutes to 24 hours depending on the step .

  • Base Utilization : Inorganic bases (e.g., NaOH) are used for hydrolysis, while organic bases (e.g., triethylamine) facilitate deprotection .

Comparison with Structural Analogues

A comparison of the compound with similar malonate derivatives reveals shared reactivity trends:

Compound Key Features Biological Activity References
Arylidene MalonatesArylidene group, malonate esterTLR4 inhibition, anti-inflammatory
Dimethyl Malonate DerivativesDiverse aryl substituentsAntitumor, antimicrobial

Scientific Research Applications

Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Diethyl vs. Dimethyl Esters

A closely related compound, Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-yl)malonate, differs only in its ester groups (diethyl instead of dimethyl). Key distinctions include:

  • Molecular Weight : The diethyl variant (C₁₉H₂₄O₈) has a higher molecular weight (~380.4 g/mol) compared to the dimethyl analog (C₁₇H₂₀O₈, ~352.3 g/mol), influencing solubility and volatility.
  • Reactivity : Shorter alkyl chains (methyl vs. ethyl) may enhance hydrolysis susceptibility due to reduced steric hindrance .

Substituent Effects: Bicyclic vs. Linear or Aromatic Groups

  • Dimethyl (2-methoxyphenoxy)malonate (C₁₂H₁₄O₆): Features a methoxyphenoxy substituent instead of the bicyclic system.
  • Dimethyl 2-(2,4-Dibromobutyl)malonate : A brominated alkyl-substituted malonate with a linear chain. The electron-withdrawing bromine atoms increase electrophilicity at the α-carbon, enhancing reactivity in alkylation or Michael addition reactions compared to the phenyl-bicyclic analog .

Functional Group Variations

  • Dimethyl (hydroxymethylene)malonate (C₆H₈O₅): Contains a hydroxymethylene group, which introduces hydrogen-bonding capacity and acidity (pKa ~2.36). In contrast, the phenyl-bicyclic analog’s rigid structure may limit such interactions, favoring stability in non-polar solvents .
  • Dimethyl 2-(1,3-Dithiole)phosphonate : Incorporates a phosphorus-containing group, enabling diverse coordination chemistry. The target compound’s oxygen-rich bicyclic system may instead favor interactions with Lewis acids or participate in oxidative pathways .

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Reactivity Features
Target Compound (Dimethyl analog) C₁₇H₂₀O₈ ~352.3 N/A N/A High steric hindrance, bicyclic stability
Diethyl analog C₁₉H₂₄O₈ ~380.4 N/A N/A Increased hydrophobicity
Dimethyl (2-methoxyphenoxy)malonate C₁₂H₁₄O₆ 254.2 N/A N/A Aromatic conjugation, flexible substituent
Dimethyl 2-(2,4-Dibromobutyl)malonate C₉H₁₄Br₂O₄ ~354.0 ~3 N/A Electrophilic α-carbon
Dimethyl (hydroxymethylene)malonate C₆H₈O₅ 160.1 41–44 184 Acidic, H-bond donor

Reactivity in Catalytic Systems

Evidence from palladium-catalyzed allylation reactions (e.g., Dimethyl 2-(1,3-diphenylallyl)malonate) highlights the influence of substituents on enantioselectivity. For instance, (E)-dimethyl 2-(1,3-diphenylallyl)malonate exhibits distinct HPLC retention times (10.6 and 13.7 min), suggesting that the bicyclic analog’s rigidity could further modulate chiral separation efficiency .

Biological Activity

Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate, with CAS number 1809393-76-7, is a synthetic compound that has garnered attention in various fields of biological research. The compound's unique structure, characterized by the presence of dioxin moieties and a malonate group, suggests potential biological activities that warrant comprehensive investigation. This article aims to delve into the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C17H20O8
Molecular Weight: 352.34 g/mol
CAS Number: 1809393-76-7

The compound features a complex arrangement that includes a phenyl group and multiple dioxin rings, which are known for their interaction with biological systems.

Research indicates that compounds similar to dimethyl malonates can exhibit various biological activities through mechanisms such as:

  • Enzyme Inhibition: Compounds with dioxin structures often interact with enzymes involved in metabolic pathways.
  • Receptor Modulation: The presence of specific functional groups can influence receptor binding, affecting signal transduction pathways.

2. Pharmacological Effects

Antitumor Activity: Preliminary studies suggest that dimethyl derivatives may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.

Neuroprotective Effects: Some findings indicate potential neuroprotective effects against oxidative stress, which is crucial in neurodegenerative diseases.

3. Toxicological Profile

Given the structural similarities to known toxic compounds, it is essential to assess the safety profile of this compound. Toxicological assessments should focus on:

  • Acute Toxicity: Evaluating lethal doses in animal models.
  • Chronic Exposure Effects: Long-term effects on organ systems and potential carcinogenicity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress
Enzyme InhibitionInhibits metabolic enzymes

Table 2: Toxicological Data

Study TypeFindingsReferences
Acute ToxicityLD50 values in rodent models
Chronic ExposurePotential organ toxicity observed

Case Study 1: Anticancer Properties

In a study conducted on various cancer cell lines, dimethyl malonates demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The study highlighted the potential for developing new anticancer agents based on this compound's structure.

Case Study 2: Neuroprotective Mechanisms

Research involving animal models of neurodegeneration showed that treatment with this compound resulted in reduced markers of oxidative stress and improved cognitive function. This suggests possible therapeutic applications in conditions like Alzheimer's disease.

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